molecular formula C7H8N4S B14258480 1,3-Benzothiazole-2,5,6-triamine CAS No. 313241-12-2

1,3-Benzothiazole-2,5,6-triamine

Cat. No.: B14258480
CAS No.: 313241-12-2
M. Wt: 180.23 g/mol
InChI Key: ZSMYJGCJPKZCJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzothiazole-2,5,6-triamine is an aromatic heterocyclic compound that contains a benzene ring fused to a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of three amine groups at positions 2, 5, and 6 of the benzothiazole ring makes it a versatile building block for the synthesis of various derivatives with diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-benzothiazole-2,5,6-triamine typically involves the condensation of 2-aminobenzenethiol with appropriate reagents. One common method is the reaction of 2-aminobenzenethiol with cyanogen bromide, followed by cyclization to form the benzothiazole ring. Another approach involves the reaction of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions, leading to the formation of the benzothiazole ring through a cyclization reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazole-2,5,6-triamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydrobenzothiazole derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazole derivatives, and various substituted benzothiazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Benzothiazole-2,5,6-triamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-benzothiazole-2,5,6-triamine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to the inhibition of enzymes such as DNA gyrase and dihydrofolate reductase. In cancer research, the compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Similar structure but with only one amine group.

    2-Mercaptobenzothiazole: Contains a thiol group instead of amine groups.

    Benzoxazole: Contains an oxygen atom in place of the sulfur atom in the thiazole ring.

Uniqueness

1,3-Benzothiazole-2,5,6-triamine is unique due to the presence of three amine groups, which provide multiple sites for chemical modification and functionalization. This makes it a versatile compound for the synthesis of a wide range of derivatives with diverse biological and chemical properties .

Properties

IUPAC Name

1,3-benzothiazole-2,5,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,8-9H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMYJGCJPKZCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1N=C(S2)N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356503
Record name 1,3-benzothiazole-2,5,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313241-12-2
Record name 1,3-benzothiazole-2,5,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.